molecular formula C22H17N3O5 B15014580 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol

2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol

Cat. No.: B15014580
M. Wt: 403.4 g/mol
InChI Key: GLZDURZFJMTJNI-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of phenolic, nitrophenyl, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-3-methyl-5-nitrobenzaldehyde and 2-(4-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic and nitrophenyl groups can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s phenolic and nitrophenyl groups can participate in redox reactions, affecting cellular processes. Additionally, the benzoxazole moiety may interact with biological receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar in structure but may have different substituents on the aromatic rings.

    2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Lacks the nitrophenyl group, resulting in different chemical properties.

    4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL: Lacks the benzoxazole moiety, affecting its biological activity.

Uniqueness

The unique combination of phenolic, nitrophenyl, and benzoxazole groups in 4-[(E)-[(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methyl-4-nitrophenol

InChI

InChI=1S/C22H17N3O5/c1-12-4-3-5-19-20(12)24-22(30-19)17-10-15(6-7-18(17)26)23-11-14-9-16(25(28)29)8-13(2)21(14)27/h3-11,26-27H,1-2H3

InChI Key

GLZDURZFJMTJNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])C)O)O

Origin of Product

United States

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